![molecular formula C17H24N2O2 B2489391 N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide CAS No. 1797278-51-3](/img/structure/B2489391.png)
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutanecarboxamide derivatives. It is a bioactive compound that has received significant attention in scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anaplastic Lymphoma Kinase (ALK) Inhibition
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide: has been investigated as an ALK inhibitor. Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating non-small cell lung cancer (NSCLC) with EML4-ALK fusion. The compound ASP3026 (14a) was identified as a potent and selective ALK inhibitor, showing promising antitumor activity in mice xenografted with NCI-H2228 cells expressing EML4-ALK .
Piperidine Derivatives in Medicinal Chemistry
The piperidine nucleus plays a crucial role in drug discovery. Researchers have synthesized various piperidine derivatives, including those with structural modifications at the piperidine ring. These modifications can enhance cytotoxicity, improve pharmacokinetics, and optimize drug properties. Investigating the potential of N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide within this context could yield valuable insights .
Anticancer Activity
Studies have explored the effect of piperidine derivatives against cancer cells. For instance, N-(piperidine-4-yl) benzamide compounds were synthesized and evaluated for their cytotoxicity. Structure-activity relationship analyses revealed that specific substituents on the piperidine ring (such as halogen, carboxyl, nitro, or methyl groups) influenced their anticancer properties. Investigating similar modifications for our compound could provide valuable information .
Synthetic Methodology and Organic Chemistry
Finally, understanding the synthetic routes to prepare N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide is essential. Researchers can explore efficient and scalable methods for its synthesis, potentially leading to improved yields and cost-effective production.
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-21-16-9-11-19(12-10-16)15-7-5-14(6-8-15)18-17(20)13-3-2-4-13/h5-8,13,16H,2-4,9-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROVOKQJPOTYSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxypiperidin-1-yl)phenyl)cyclobutanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.